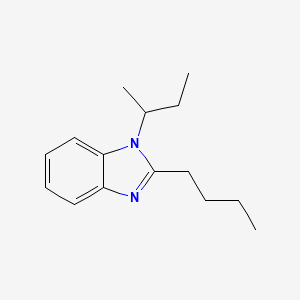

1-Butan-2-yl-2-butylbenzimidazole

Beschreibung

Benzimidazoles are heterocyclic aromatic compounds characterized by a fused benzene and imidazole ring system. Derivatives of benzimidazole are widely studied due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The compound 1-Butan-2-yl-2-butylbenzimidazole features two alkyl substituents: a butan-2-yl group at position 1 and a butyl group at position 2 of the benzimidazole core. For instance, substituents like butyl groups are known to modulate electronic and steric effects, influencing both reactivity and pharmacological profiles .

Eigenschaften

IUPAC Name |

1-butan-2-yl-2-butylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-4-6-11-15-16-13-9-7-8-10-14(13)17(15)12(3)5-2/h7-10,12H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOQWOPAQAYFSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2N1C(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Butan-2-yl-2-butylbenzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions . Common synthetic routes include:

Condensation with Aldehydes/Ketones: Reacting ortho-phenylenediamine with butyl aldehyde or butanone in the presence of an acid catalyst.

Cyclization Reactions: Using cyclization agents like formic acid or trimethyl orthoformate to facilitate the formation of the benzimidazole ring.

Industrial Production: Large-scale production may involve continuous flow reactors to ensure efficient mixing and reaction control, often using catalysts to enhance yield and selectivity.

Analyse Chemischer Reaktionen

1-Butan-2-yl-2-butylbenzimidazole undergoes various chemical reactions, including:

Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions using agents like sodium borohydride can yield reduced derivatives.

Substitution: Halogenation or nitration reactions can introduce new functional groups into the benzimidazole ring

Common Reagents and Conditions: Typical reagents include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and solvents like acetonitrile or ethanol.

Wissenschaftliche Forschungsanwendungen

1-Butan-2-yl-2-butylbenzimidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 1-Butan-2-yl-2-butylbenzimidazole involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

2-n-Butylbenzimidazole Derivatives

- Example : 2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole .

- Comparison: The n-butyl group at position 2 enhances steric bulk and lipophilicity. In contrast, 1-Butan-2-yl-2-butylbenzimidazole lacks sulfonyl modifications but includes a branched butan-2-yl group at position 1, which may reduce crystallinity and improve solubility compared to linear alkyl chains .

Ethyl 1-(butan-2-yl)-2-(2-methoxy-phenyl)-1H-benzimidazole-5-carboxylate

- Key Features : A butan-2-yl group at position 1 and a methoxy-substituted phenyl group at position 2.

2-(2-Butoxy-5-chlorophenyl)-1H-benzimidazole

- Structure : A butoxy group at the ortho position of a chlorophenyl ring attached to position 2.

- Comparison : The butoxy group provides ether linkage flexibility, while the chloro substituent increases electrophilicity. 1-Butan-2-yl-2-butylbenzimidazole ’s alkyl substituents lack such polarizable groups, suggesting differences in electronic distribution and metabolic stability.

Physicochemical Properties

Antimicrobial and Antitumor Potential

- 2-n-Butylbenzimidazole sulfonamides exhibit enhanced activity against microbial strains due to sulfonyl groups’ electron-withdrawing effects, which may stabilize interactions with target enzymes .

- Ethyl 1-(butan-2-yl)-2-(2-methoxy-phenyl)-1H-benzimidazole-5-carboxylate demonstrates antitumor activity, likely via intercalation or topoisomerase inhibition facilitated by the methoxy-phenyl moiety .

- 1-Butan-2-yl-2-butylbenzimidazole ’s lack of polar groups suggests a different mechanism, possibly targeting hydrophobic enzyme pockets or membrane-associated proteins.

Anti-inflammatory Activity

- Benzimidazoles with electron-donating groups (e.g., methoxy or hydroxy) show higher anti-inflammatory activity due to ROS scavenging or COX-2 inhibition . The alkyl-dominated structure of 1-Butan-2-yl-2-butylbenzimidazole may limit such effects but could favor cannabinoid receptor modulation, as seen in other lipophilic benzimidazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.